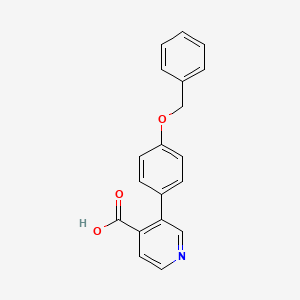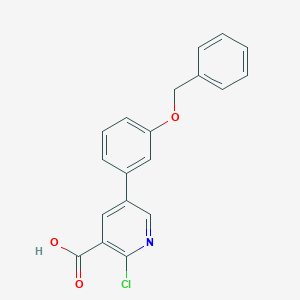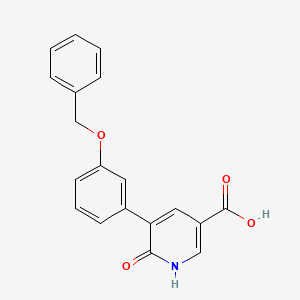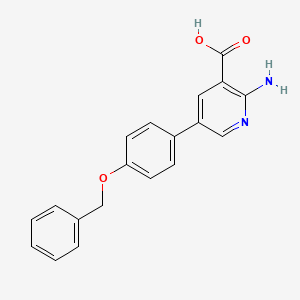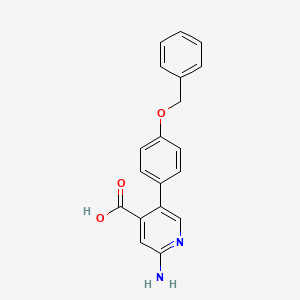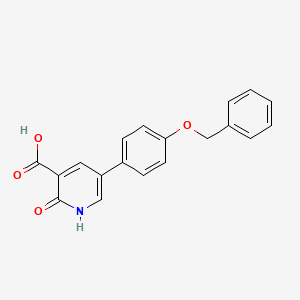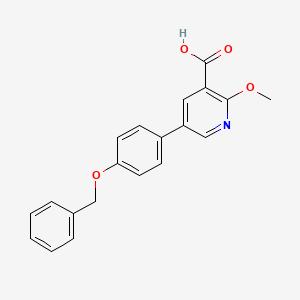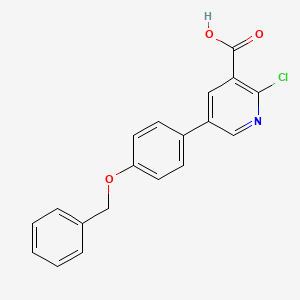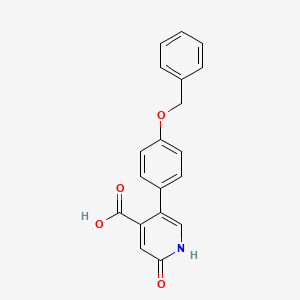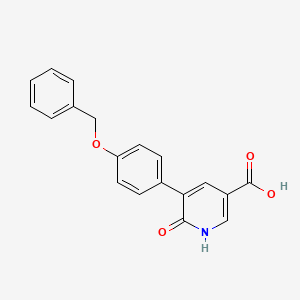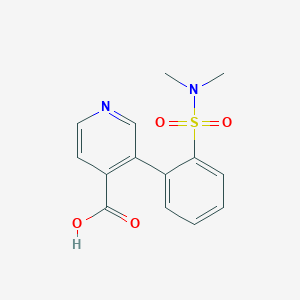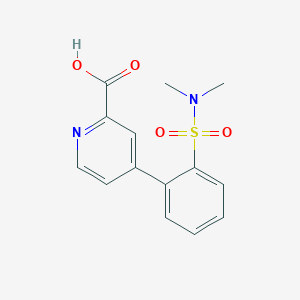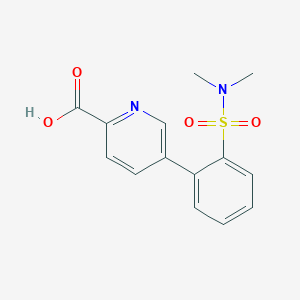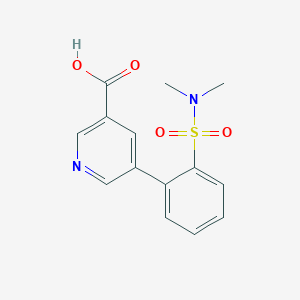
5-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, commonly referred to as DMSNP, is a synthetic compound that has been widely used in scientific research for its unique properties. DMSNP is a derivative of nicotinic acid, an essential vitamin that is involved in the metabolism of carbohydrates, proteins, and fats. DMSNP has been used in a variety of scientific research applications, including biochemical and physiological studies.
科学的研究の応用
DMSNP has been used in a variety of scientific research applications. It has been used as a tool to study the effects of nicotinic acid on the metabolism of carbohydrates, proteins, and fats. It has also been used to study the effects of nicotinic acid on cell signaling pathways, as well as its effects on enzyme activity. Additionally, DMSNP has been used to study the effects of nicotinic acid on the immune system, as well as its potential use as an anti-inflammatory agent.
作用機序
The exact mechanism of action of DMSNP is not yet fully understood. However, it is believed that DMSNP binds to nicotinic acid receptors on the cell surface and modulates the activity of these receptors. This modulation of nicotinic acid receptors is thought to be responsible for the metabolic, cell signaling, and immune system effects of DMSNP.
Biochemical and Physiological Effects
DMSNP has been found to have a variety of biochemical and physiological effects. It has been shown to have an effect on the metabolism of carbohydrates, proteins, and fats. It has also been shown to have an effect on cell signaling pathways, as well as its effects on enzyme activity. Additionally, DMSNP has been found to have an effect on the immune system, as well as its potential use as an anti-inflammatory agent.
実験室実験の利点と制限
DMSNP has a number of advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is not toxic, making it safe to use in experiments. However, DMSNP is not very soluble in water, making it difficult to use in some experiments. Additionally, DMSNP has a relatively short half-life, making it difficult to use in long-term experiments.
将来の方向性
There are a number of potential future directions for the use of DMSNP in scientific research. One potential direction is the use of DMSNP as an anti-inflammatory agent. Additionally, DMSNP could be used to study the effects of nicotinic acid on cell signaling pathways and its effects on enzyme activity. Additionally, DMSNP could be used to study the effects of nicotinic acid on the immune system. Finally, DMSNP could be used to study the effects of nicotinic acid on the metabolism of carbohydrates, proteins, and fats.
合成法
DMSNP can be synthesized using a variety of methods, depending on the desired end product. The most common method is the reaction of nicotinic acid with dimethyl sulfamoyl chloride in an aqueous solution. This reaction results in the formation of a dimethyl sulfamoyl ester, which is then reacted with a base, such as sodium hydroxide, to form DMSNP. Other methods for synthesizing DMSNP include the reaction of nicotinic acid with dimethyl sulfate, the reaction of nicotinic acid with dimethyl sulfoxide, and the reaction of nicotinic acid with dimethyl sulfone.
特性
IUPAC Name |
5-[2-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-12(13)10-7-11(14(17)18)9-15-8-10/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWBSLSZDQZRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


